molecular formula C11H13N2OP B13128091 (4-Aminoquinolin-8-yl)dimethylphosphineoxide

(4-Aminoquinolin-8-yl)dimethylphosphineoxide

Cat. No.: B13128091
M. Wt: 220.21 g/mol
InChI Key: NJNQIFYAFGPIAH-UHFFFAOYSA-N
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Description

(4-Aminoquinolin-8-yl)dimethylphosphineoxide is a compound that combines the structural features of 4-aminoquinoline and dimethylphosphine oxide. The 4-aminoquinoline moiety is known for its presence in various pharmacologically active compounds, particularly antimalarial drugs like chloroquine and amodiaquine . The dimethylphosphine oxide group adds unique chemical properties, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminoquinolin-8-yl)dimethylphosphineoxide typically involves the reaction of 4-aminoquinoline with dimethylphosphine oxide under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

(4-Aminoquinolin-8-yl)dimethylphosphineoxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminoquinolin-8-yl)dimethylphosphineoxide is unique due to the presence of the dimethylphosphine oxide group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H13N2OP

Molecular Weight

220.21 g/mol

IUPAC Name

8-dimethylphosphorylquinolin-4-amine

InChI

InChI=1S/C11H13N2OP/c1-15(2,14)10-5-3-4-8-9(12)6-7-13-11(8)10/h3-7H,1-2H3,(H2,12,13)

InChI Key

NJNQIFYAFGPIAH-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=CC2=C(C=CN=C21)N

Origin of Product

United States

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